4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, also known as 5-methyl-2-furylmethyl-N-carbamoyl-pyridine-3-carboxamide, is an organic compound that has been studied extensively in recent years. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. The compound has been studied for its potential applications in pharmaceuticals and biochemistry, with numerous research studies looking into its synthesis, mechanism of action, biochemical and physiological effects, and uses in laboratory experiments. In
Mechanism of Action
Target of Action
The primary targets of “4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” are currently unknown .
Mode of Action
Based on its structural similarity to other bioactive compounds, it could potentially bind to its targets and modulate their activity .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, the downstream effects and pathways can be better understood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug interactions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Advantages and Limitations for Lab Experiments
The use of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide in laboratory experiments has numerous advantages. It is a relatively inexpensive compound to synthesize, and its heterocyclic structure makes it ideal for studying the effects of heterocyclic compounds on the environment. Additionally, its anti-inflammatory, antibacterial, and antifungal properties make it a useful tool for studying the effects of these compounds on the body. However, the compound also has certain limitations. For example, its mechanism of action is still not fully understood, and it is not known whether it is metabolized by the body or excreted unchanged.
Future Directions
The potential applications of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide are still being explored. Future research may focus on investigating the compound’s mechanism of action and its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, future research may focus on exploring the compound’s potential as an inhibitor of acetylcholinesterase, as well as its ability to bind to certain receptors, such as the serotonin receptor 5-HT2A. Finally, further research may be conducted to determine the compound’s pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.
Synthesis Methods
Synthesis of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves the use of two different reaction pathways. The first pathway is the intramolecular cyclization of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamideurylmethyl-N-carbamoyl-pyridine-3-carboxamide, which is a precursor to the desired compound. The second pathway involves the condensation of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamideurylmethyl-N-carbamoyl-pyridine-3-carboxamide with an appropriate amine. Both of these pathways have been used to successfully synthesize this compound.
Scientific Research Applications
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been studied extensively in the field of scientific research. It has been used as a model compound to study the effects of heterocyclic compounds on the environment and its potential applications in drug design. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated as a possible inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Properties
IUPAC Name |
4-[1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-2-3-12(20-10)7-18-8-13(9-18)21-11-4-5-17-14(6-11)15(16)19/h2-6,13H,7-9H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUYVNAXGKVBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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